![molecular formula C21H20FN3O2 B4256475 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one](/img/structure/B4256475.png)
4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one
Übersicht
Beschreibung
4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one, also known as FIIN-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one works by binding to the ATP-binding site of FGFR kinases, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting the activity of these kinases, 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one has been shown to have a specific and potent inhibitory effect on FGFR kinases, with minimal off-target effects. It has also been shown to be well-tolerated in preclinical studies. However, more research is needed to fully understand the biochemical and physiological effects of 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one is its specificity for FGFR kinases, which makes it a useful tool for studying the role of these kinases in cancer and other diseases. However, one limitation is that it may not be effective against all types of cancer, as not all cancer cells overexpress FGFR kinases.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one. One area of focus is the development of new and more effective inhibitors of FGFR kinases, which could lead to better cancer treatments. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one and to optimize its dosing and administration in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of FGFR kinases, which are overexpressed in many types of cancer. In preclinical studies, 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one has been shown to inhibit the growth of cancer cells and to enhance the effectiveness of other cancer treatments, such as chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 4-[4-(2-fluorophenyl)-1H-imidazol-2-yl]-1-(2-methoxybenzyl)pyrrolidin-2-one in cancer patients.
Eigenschaften
IUPAC Name |
4-[5-(2-fluorophenyl)-1H-imidazol-2-yl]-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-19-9-5-2-6-14(19)12-25-13-15(10-20(25)26)21-23-11-18(24-21)16-7-3-4-8-17(16)22/h2-9,11,15H,10,12-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCPESJPNNVFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C3=NC=C(N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.